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Cat. No.: B1671236 Get Quote

An In-depth Technical Guide on Enalapril as a Prodrug and its Active Metabolite Enalaprilat

Introduction
Enalapril is a widely prescribed medication for the management of hypertension and heart

failure.[1] It belongs to the class of drugs known as angiotensin-converting enzyme (ACE)

inhibitors. A key feature of enalapril is its design as a prodrug, an inactive compound that is

metabolized in the body to produce the active therapeutic agent.[2][3] Following oral

administration, enalapril is hydrolyzed, primarily in the liver, to its active metabolite, enalaprilat.

[3][4][5] This biotransformation is crucial as enalaprilat itself has poor oral bioavailability.[6][7][8]

This guide provides a detailed technical overview of the mechanism of action,

pharmacokinetics, and relevant experimental methodologies for enalapril and enalaprilat,

aimed at researchers and professionals in drug development.

Mechanism of Action: Inhibition of the Renin-
Angiotensin-Aldosterone System
The primary therapeutic effect of enalaprilat is the inhibition of the renin-angiotensin-

aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular function.

Enalaprilat is a potent and competitive inhibitor of angiotensin-converting enzyme (ACE).[1][6]

[7][8] ACE is a key enzyme in the RAAS pathway, responsible for the conversion of the inactive
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decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][6][8] By inhibiting

ACE, enalaprilat reduces the levels of angiotensin II, leading to several physiological effects:

Vasodilation: Reduced levels of angiotensin II, a powerful vasoconstrictor, result in the

relaxation of peripheral arterioles, leading to a decrease in total peripheral resistance and a

reduction in blood pressure.[9]

Decreased Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release

aldosterone, which promotes sodium and water retention. By lowering angiotensin II levels,

enalaprilat decreases aldosterone secretion, leading to a mild diuretic effect and a small

increase in serum potassium levels.[6][10]

Increased Bradykinin Levels: ACE is also identical to kininase II, an enzyme that degrades

bradykinin, a potent vasodilator.[3][6] Inhibition of ACE by enalaprilat leads to an

accumulation of bradykinin, which is thought to contribute to the vasodilatory effects of the

drug.[7][11] This increase in bradykinin is also associated with the common side effect of a

dry, persistent cough.[7][10]

The antihypertensive effects of enalaprilat are observed even in patients with low-renin

hypertension, suggesting that mechanisms beyond the systemic RAAS may be involved.[6][9]
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Figure 1: Mechanism of action of Enalaprilat on the RAAS and Kinin-Kallikrein systems.

Pharmacokinetics: A Comparative Analysis
The prodrug strategy is central to the clinical utility of enalapril. While enalapril is well-absorbed

orally, its active metabolite, enalaprilat, is not.[4][12] This necessitates intravenous

administration for enalaprilat.[7][8]

Metabolic Conversion
Following oral administration, enalapril is absorbed and subsequently hydrolyzed by hepatic

carboxylesterases to form enalaprilat.[3][13] This conversion is essential for the drug's

therapeutic activity.
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Figure 2: Metabolic pathway of enalapril to enalaprilat and routes of administration.

Pharmacokinetic Parameters
The table below summarizes the key pharmacokinetic parameters for both enalapril and

enalaprilat.

Parameter Enalapril Enalaprilat Reference(s)

Administration Oral Intravenous [7][8]

Oral Bioavailability ~60% (as Enalapril) Poor [4][14][15]

~40% (as Enalaprilat) [14][15]

Time to Peak Plasma

Concentration (Tmax)
~1 hour

2 - 4 hours (after oral

enalapril)
[10][12][16]

~15 minutes (after IV) [8][17]

Peak Plasma

Concentration (Cmax)
310.1 - 313.5 ng/mL 54.8 - 57.2 ng/mL [16][18]

Elimination Half-life

(t1/2)
~1.3 hours ~11 hours (effective) [14][15][16][19][20]

~36 hours (terminal) [12][17]

Protein Binding Not specified 50-60% [8][9][17]

Metabolism
Hydrolyzed to

enalaprilat
Not metabolized [3][4]

Excretion Renal
>90% renal

(unchanged)
[6][7][8]

Pharmacodynamics and In Vitro Potency
The pharmacodynamic effect of enalapril is directly related to the concentration of enalaprilat

and the resulting inhibition of ACE. The onset of antihypertensive activity after a single oral

dose of enalapril is typically observed within one hour, with peak effects at four to six hours.[21]
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Parameter Value Reference(s)

ACE Inhibition (IC50) 1.94 nM [22][23]

Experimental Protocols
In Vitro ACE Inhibition Assay: Competitive Displacement
Binding Assay
This protocol describes a method to determine the inhibitory potency (IC50) of a compound like

enalaprilat by measuring its ability to displace a radiolabeled ligand from ACE on endothelial

cells.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

6-well plates

Binding Buffer (140 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.03 mM MgCl2, 0.42 mM

NaH2PO4, 10 mM HEPES, 2 mM sodium pyruvate, 5 mM glucose, pH 7.4)

[125I]351A (radiolabeled lisinopril analogue)

Enalaprilat (or other test inhibitors)

1 N NaOH

Gamma counter

Procedure:

Culture HUVECs to subconfluence in 6-well plates.

Rinse the cells with 2 mL of binding buffer.

Replace the medium with 2.5 mL of fresh binding buffer containing 5% fetal bovine serum.
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Add varying concentrations of enalaprilat (e.g., 0.1-50 nM) to the wells.

Add a saturating concentration of [125I]351A to each well.

Incubate the plates at 37°C for 2 hours.

Rinse the cells twice with 1.5 mL of binding buffer to remove unbound radioligand.

Extract the bound radioactivity by adding 0.5 mL of 1 N NaOH and incubating for 5 minutes.

Measure the radioactivity in the extract using a gamma counter.

Calculate the ratio of specific bound radioactivity in the presence of the inhibitor to the total

bound activity (B/B0).

Determine the IC50 value, which is the concentration of enalaprilat that displaces 50% of the

bound radioligand.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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